molecular formula C10H9N3 B3338362 2-(5-Pyrimidinyl)aniline CAS No. 893735-92-7

2-(5-Pyrimidinyl)aniline

Cat. No.: B3338362
CAS No.: 893735-92-7
M. Wt: 171.2 g/mol
InChI Key: NVINBAORPLURBA-UHFFFAOYSA-N
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Description

2-(5-Pyrimidinyl)aniline is an aromatic amine featuring an aniline group directly attached to the 5-position of a pyrimidine ring. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science. Pyrimidine derivatives are widely studied due to their biological relevance, particularly in kinase inhibition and antimicrobial applications .

Properties

IUPAC Name

2-pyrimidin-5-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-10-4-2-1-3-9(10)8-5-12-7-13-6-8/h1-7H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVINBAORPLURBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=CN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40602486
Record name 2-(Pyrimidin-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893735-92-7
Record name 2-(5-Pyrimidinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=893735-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Pyrimidin-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Pyrimidinyl)aniline typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a variety of methods, including the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

    Substitution Reaction: The introduction of the aniline group at the 2-position of the pyrimidine ring can be achieved through nucleophilic aromatic substitution reactions. This often involves the use of aniline and a suitable pyrimidine precursor under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(5-Pyrimidinyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, quinones, and reduced amines.

Scientific Research Applications

2-(5-Pyrimidinyl)aniline has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, including anticancer and antiviral agents.

    Biological Research: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Materials Science: It is used in the development of organic semiconductors and other advanced materials.

    Industrial Chemistry: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Pyrimidinyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. For example, in medicinal chemistry, the compound may inhibit the activity of certain kinases or other enzymes, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(5-Pyrimidinyl)aniline with key analogs, highlighting substituent effects on molecular weight, polarity, and analytical

Compound Name Substituents Molecular Formula Molecular Weight (M+H)+ HPLC Retention Time (min)* Key Applications Source
This compound None C₁₀H₉N₃ 172.18 N/A Intermediate in synthesis
4-Chloro-2-(6-chloropyrimidin-4-yl)aniline Cl at pyrimidine (C4, C6) and aniline (C4) C₁₀H₇Cl₂N₃ 245.09 0.75 Pharmaceutical intermediate
2-(5,6-Dichloropyrimidin-4-yl)-4-(trifluoromethyl)aniline Cl (C5, C6), CF₃ (aniline C4) C₁₁H₆Cl₂F₃N₃ 299.03 0.82 Kinase inhibitor precursor
N-(Pyrimidin-2-yl)aniline Pyrimidine attached at N1 C₁₀H₉N₃ 172.18 N/A Ligand in coordination chemistry
Fenarimol (2,4'-Dichloro-α-(5-pyrimidinyl)benzhydryl alcohol) Cl, benzhydryl alcohol C₁₇H₁₂Cl₂N₂O 331.04 N/A Agricultural fungicide

*HPLC conditions: SQD-FA05 (gradient elution with acetonitrile/water + 0.1% formic acid) .

Key Observations:
  • Substituent Effects : Chlorine and trifluoromethyl groups increase molecular weight and hydrophobicity, as seen in the higher HPLC retention times of halogenated analogs (0.75–0.82 min) compared to the unsubstituted parent compound .
  • Positional Isomerism : N-(Pyrimidin-2-yl)aniline (pyrimidine attached at N1) differs electronically from this compound, altering reactivity in coupling reactions .
This compound Analogs:
  • Halogenated Derivatives: Synthesized via nucleophilic aromatic substitution (NAS). For example, 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline is prepared by reacting chloropyrimidine intermediates with substituted anilines under acidic conditions (e.g., p-toluenesulfonic acid in 2-propanol) .
  • Trifluoromethyl Derivatives : Introduced via palladium-catalyzed cross-coupling or direct fluorination, as seen in 2-(5,6-Dichloropyrimidin-4-yl)-4-(trifluoromethyl)aniline .
Contrast with Carboxamide Derivatives:

Compounds like 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides () require multistep syntheses involving parallel amidation, diverging from the direct NAS routes used for simpler aniline-pyrimidine hybrids .

Biological Activity

Overview

2-(5-Pyrimidinyl)aniline is an organic compound with significant biological activity, particularly in medicinal chemistry. This compound, characterized by its pyrimidine and aniline components, has been researched for its potential therapeutic applications, including anticancer and antimicrobial activities.

  • Molecular Formula : C10_{10}H9_{9}N3_{3}
  • Molecular Weight : 171.20 g/mol
  • CAS Number : 893735-92-7

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Research indicates that it may inhibit specific kinases and other enzymes, leading to therapeutic effects in various biological systems .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound:

  • Inhibition of Cell Proliferation : In vitro studies have shown that this compound can significantly inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). For instance, derivatives of this compound exhibited IC50_{50} values in the nanomolar range, indicating potent anticancer activity .
  • Mechanism of Action : The compound's mechanism involves inducing apoptosis and affecting cell cycle progression. Specifically, it has been observed to increase early and late apoptotic rates in MCF-7 cells by substantial margins .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Effects : Studies have reported that certain derivatives possess significant antibacterial activity against strains such as E. coli and S. aureus, often outperforming standard antibiotics like ciprofloxacin .
  • Fungal Biofilm Inhibition : The compound has shown promise in inhibiting fungal biofilms, with some derivatives demonstrating IC50_{50} values comparable to established antifungal agents like fluconazole .

Study 1: Anticancer Efficacy

A study investigated the anticancer properties of a series of pyrimidine derivatives, including this compound. The results indicated that these compounds could effectively inhibit tumor growth in vitro and in vivo models. Notably, one derivative showed an IC50_{50} value of 0.039 µM against HeLa cells, highlighting its potential as a therapeutic agent .

Study 2: Antimicrobial Activity

Another research effort focused on the antibacterial efficacy of this compound derivatives against several bacterial strains. The findings revealed that these compounds exhibited lower minimum inhibitory concentrations (MICs) compared to conventional antibiotics, suggesting their potential as new antimicrobial agents .

Comparative Analysis with Similar Compounds

CompoundStructure TypeKey ActivityIC50_{50} Value
This compoundPyrimidine derivativeAnticancer0.039 µM
2-AminopyrimidineSimilar structureModerate anticancer>1 µM
2-(4-Pyrimidinyl)anilineSimilar structureAntimicrobial50 µg/mL

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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